endo-BCN-PEG1-alcohol
CAS No.:
Cat. No.: VC16508982
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO4 |
|---|---|
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18) |
| Standard InChI Key | CHJCWYYMGAJMKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C2COC(=O)NCCOCCO)CCC#C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Endo-BCN-PEG1-alcohol is characterized by three distinct functional regions:
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Bicyclo[6.1.0]non-4-yne (BCN): A strained cyclooctyne that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring cytotoxic copper catalysts .
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Polyethylene Glycol (PEG1): A short ethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and improves pharmacokinetic profiles .
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Terminal Alcohol Group: Provides a reactive site for esterification or etherification with carboxylic acids, amines, or other biomolecules.
The molecular formula is C₁₅H₂₃NO₄, with a molecular weight of 281.35 g/mol . The compact PEG1 spacer balances hydrophilicity and steric considerations, making it ideal for conjugating small molecules or probes to larger biomolecules.
Physicochemical Characteristics
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Solubility: Highly soluble in water and polar organic solvents (e.g., DMSO, methanol) due to the PEG1 chain .
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Stability: Stable at room temperature under inert conditions but sensitive to prolonged exposure to light or strong acids/bases .
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Reactivity: The BCN group reacts selectively with azides at rates exceeding 0.1 M⁻¹s⁻¹, enabling rapid bioconjugation.
Synthesis and Purification Methods
Key Synthetic Pathways
The synthesis of endo-BCN-PEG1-alcohol typically involves multi-step organic reactions:
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BCN Core Formation: Cyclooctyne precursors are synthesized via photochemical or thermal cyclization of diynes.
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PEG1 Incorporation: The BCN moiety is conjugated to a monodisperse PEG1 spacer using carbodiimide-mediated coupling .
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Alcohol Functionalization: A hydroxyl group is introduced at the terminal end via esterification or nucleophilic substitution.
Advanced techniques like microwave-assisted synthesis and continuous flow reactors have been employed to improve yield (≥75%) and purity (≥95%).
Purification and Quality Control
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Chromatography: Reverse-phase HPLC with C18 columns separates the product from unreacted intermediates.
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Spectroscopic Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Applications in Bioconjugation and Drug Delivery
Protein and Antibody Labeling
Endo-BCN-PEG1-alcohol is widely used to label proteins with fluorescent dyes, radiotracers, or affinity tags. For example:
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Fluorescent Probes: Azide-modified fluorophores (e.g., Cy5-azide) conjugate to BCN-PEG1-alcohol-tagged antibodies for live-cell imaging.
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Radioisotope Tagging: ^64Cu-azide complexes enable positron emission tomography (PET) tracking of BCN-functionalized therapeutic antibodies .
Nucleic Acid Modification
The compound facilitates site-specific modifications of DNA and RNA:
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Oligonucleotide Conjugation: Azide-terminated siRNA strands link to BCN-PEG1-alcohol for targeted delivery to hepatocytes.
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CRISPR-Cas9 Delivery: PEG1 spacers reduce aggregation of BCN-functionalized guide RNAs, enhancing gene-editing efficiency .
Targeted Drug Delivery Systems
Comparative Analysis with Related Compounds
Endo-BCN-PEG2-Alcohol
Endo-BCN-PEG2-alcohol (CAS 1807501-85-4) features a longer PEG2 chain, increasing hydrodynamic radius but reducing conjugation efficiency due to steric hindrance .
| Parameter | Endo-BCN-PEG1-Alcohol | Endo-BCN-PEG2-Alcohol |
|---|---|---|
| PEG Units | 1 | 2 |
| Molecular Weight | 281.35 g/mol | 325.4 g/mol |
| Azide Reaction Rate | 0.15 M⁻¹s⁻¹ | 0.09 M⁻¹s⁻¹ |
| Solubility in Water | 25 mg/mL | 35 mg/mL |
Other BCN Derivatives
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BCN-OH: Lacks the PEG spacer, limiting solubility for in vivo applications .
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Exo-BCN-Biotin: Integrates biotin for streptavidin-based purification but exhibits higher immunogenicity.
Research Findings and Future Directions
Key Studies
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Click Chemistry Efficiency: BCN-PEG1-alcohol achieved >90% conjugation efficiency with azide-modified bovine serum albumin (BSA) within 1 hour at 37°C.
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In Vivo Stability: Conjugates remained intact in murine circulation for 72 hours, outperforming disulfide-linked counterparts .
Emerging Applications
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Proteolysis-Targeting Chimeras (PROTACs): BCN-PEG1-alcohol links E3 ligase ligands to target proteins, enabling degradation of oncogenic substrates.
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Multivalent Vaccines: Conjugates polysaccharide antigens to toll-like receptor (TLR) agonists for enhanced immune activation .
Challenges and Innovations
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